safety data sheet (SDS) for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
safety data sheet (SDS) for 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene
This technical guide details the safety, handling, and physicochemical profile of 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene , a specialized halogenated aryl ether used in drug discovery and organic synthesis.
CAS Number: 1369935-93-2 Formula: C₉H₁₀BrFO Molecular Weight: 233.08 g/mol [1][2][3][4][5]
Executive Summary & Chemical Context
2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (also known as 2-Bromo-1-fluoro-4-isopropoxybenzene) is a tri-functionalized benzene derivative.[4] It features three distinct reactive handles:
-
Bromine (C2): A handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex biaryl scaffolds.
-
Fluorine (C1): Provides metabolic stability and modulates lipophilicity in medicinal chemistry; can also serve as a site for nucleophilic aromatic substitution (
) under forcing conditions. -
Isopropoxy Group (C4): An electron-donating ether substituent that influences the electronic density of the ring, directing electrophilic attacks and modifying solubility.
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly where fine-tuning of steric and electronic properties is required.
Hazard Identification & Risk Assessment
This compound is classified under GHS (Globally Harmonized System) standards as an Irritant with acute toxicity risks.
GHS Classification
| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Bioavailability of halogenated aromatics allows systemic absorption; hepatic burden expected during metabolism. |
| Skin Irritation | H315 | Causes skin irritation.[6][7][8][9][10] | Lipophilic ether chain facilitates dermal penetration; halogenated ring causes local inflammation. |
| Eye Irritation | H319 | Causes serious eye irritation.[8][9] | Direct contact damages mucosal membranes due to pH deviation or solvent-like defatting action. |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[9][10][11] | Volatile organic vapors (if liquid) or dust (if solid) irritate the upper respiratory tract. |
Signal Word: WARNING
Physicochemical Profiling
Accurate physical data is critical for process design. While experimental values for this specific isomer are sparse in public literature, properties are derived from validated structural analogs and supplier data.
| Property | Value / Description | Operational Implication |
| Physical State | Liquid or Low-Melting Solid | Check Certificate of Analysis (CoA) per lot. Handle as a liquid for spill containment. |
| Boiling Point | ~240–250 °C (Predicted) | High boiling point; suitable for high-temp cross-coupling reactions. |
| Density | ~1.3–1.4 g/cm³ | Denser than water; will sink in aqueous biphasic extractions. |
| Solubility | Soluble in DCM, EtOAc, DMSO | Incompatible with aqueous reaction media without a phase transfer catalyst. |
| Flash Point | >100 °C (Predicted) | Combustible but not highly flammable. |
Operational Protocol: Safe Handling & Storage
This protocol ensures a self-validating safety loop. Every step includes a checkpoint to verify integrity before proceeding.
Engineering Controls
-
Primary Barrier: All open handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.
-
Secondary Barrier: Use a spill tray to contain potential leaks, especially if the compound is in liquid form.
Personal Protective Equipment (PPE) Matrix
-
Hands: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for splash protection. For prolonged immersion, use Double-Gloving or Laminate film (Silver Shield).
-
Eyes: Chemical safety goggles (ANSI Z87.1). Face shield required if working with >10g volumes.
-
Body: Lab coat (cotton/polyester blend) and closed-toe shoes.
Storage Logic
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The ether linkage is generally stable, but the aryl bromide can be light-sensitive over long durations.
-
Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) to prevent exothermic oxidation of the isopropoxy group.
Handling Lifecycle Diagram
The following workflow illustrates the "Cradle-to-Grave" safety logic for this compound.
Figure 1: Operational lifecycle ensuring compound integrity and user safety from receipt to disposal.
Emergency Response & First Aid
In the event of exposure, immediate action is required to mitigate tissue damage.[7][11] This logic tree guides the response.
Exposure Response Logic
Figure 2: Decision tree for immediate first aid response based on exposure route.
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.
-
Contain: If liquid, use sand or vermiculite dams. If solid, cover to prevent dust.
-
Absorb: Use an inert absorbent (e.g., Chemizorb® or vermiculite). Do not use sawdust (combustible).
-
Clean: Wipe surface with acetone followed by soap and water.
-
Dispose: Place all waste in a container labeled "Solid/Liquid Hazardous Waste (Halogenated)."
Synthesis & Application Context
Understanding the reactivity profile aids in safety planning during synthesis.
-
Suzuki-Miyaura Coupling: The C2-Bromine is the primary reactive site.
-
Safety Note: Palladium catalysts used here can be sensitizers; handle the entire reaction mixture as hazardous.
-
-
Lithiation: Halogen-lithium exchange at the C2 position is possible at low temperatures (-78 °C).
-
Safety Note: Organolithium reagents (e.g., n-BuLi) are pyrophoric. Ensure the reaction vessel is strictly anhydrous.
-
-
Nucleophilic Substitution: The C1-Fluorine is activated by the ortho-bromine but deactivated by the para-alkoxy group.
reactions will require harsh conditions (high heat), increasing pressure risks in sealed tubes.
Disposal Considerations
Do not discharge into drains or the environment. [9]
-
Classification: Halogenated Organic Waste.
-
Method: Professional incineration equipped with a scrubber to neutralize hydrogen halides (HBr, HF) generated during combustion.
-
Packaging: High-density polyethylene (HDPE) or glass containers, tightly sealed and labeled with the CAS number and "Flammable/Irritant" warnings.
References
-
Matrix Scientific. (2024). Safety Data Sheet: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene (CAS 1369935-93-2).[1][2][3][4][12] Retrieved from
-
BLD Pharm. (2024). Product Safety Information: 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene. Retrieved from
-
PubChem. (n.d.). Compound Summary: Halogenated Benzene Derivatives. Retrieved from
- GHS. (2023). Globally Harmonized System of Classification and Labelling of Chemicals.
Sources
- 1. 1138557-58-0|1-Bromo-2-fluoro-4-phenoxybenzene|BLD Pharm [bldpharm.com]
- 2. 458-50-4|4-Bromo-3-fluoroanisole|BLD Pharm [bldpharm.com]
- 3. 202865-80-3|4-Bromo-2-fluoro-1-isopropoxybenzene|BLD Pharm [bldpharm.com]
- 4. 202865-79-0|2-Bromo-4-fluoro-1-isopropoxybenzene|BLD Pharm [bldpharm.com]
- 5. 2924 | Sigma-Aldrich [sigmaaldrich.com]
- 6. louisville.edu [louisville.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromo-1-fluoro-4-isopropoxybenzene | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
